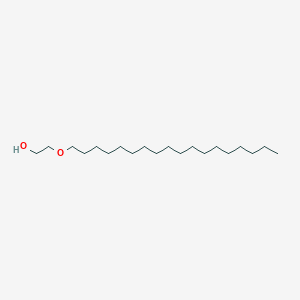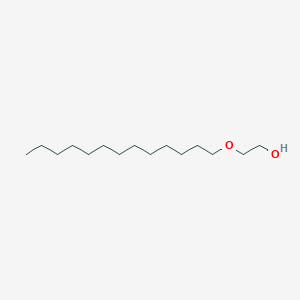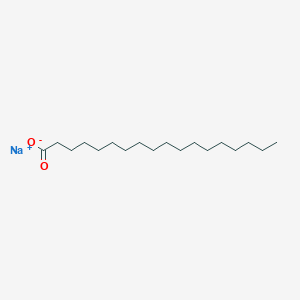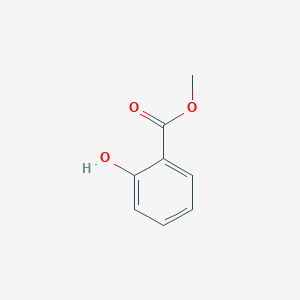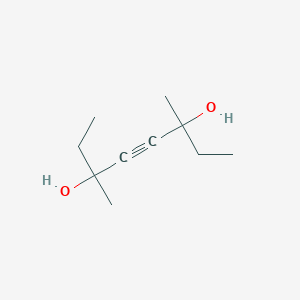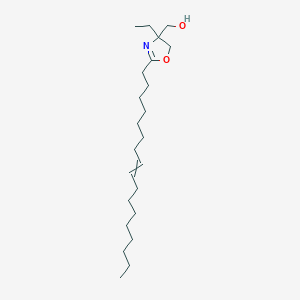
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is a complex organic compound belonging to the oxazole family. This compound features a unique structure with an oxazole ring, an ethyl group, and a long aliphatic chain with a double bond. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Aliphatic Chain: The long aliphatic chain with a double bond can be attached through a Wittig reaction or similar olefination techniques.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of oxazole ketones.
Reduction: Reduction reactions can target the double bond in the aliphatic chain, converting it to a saturated chain.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid.
Major Products:
Oxidation: Oxazole ketones.
Reduction: Saturated aliphatic oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential antimicrobial and antifungal properties.
- Explored as a candidate for drug development due to its unique structure.
Industry:
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is not fully understood but is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. The oxazole ring can engage in hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Oxazolemethanol, 4-methyl-2-(8-heptadecen-1-yl)-4,5-dihydro-
- 4-Oxazolemethanol, 4-ethyl-2-(8-octadecen-1-yl)-4,5-dihydro-
Comparison:
- The presence of different substituents on the oxazole ring or variations in the aliphatic chain length and saturation level can significantly alter the compound’s physical and chemical properties.
- 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is unique due to its specific combination of an ethyl group and a heptadecenyl chain, which may confer distinct biological activities and synthetic utility.
Eigenschaften
CAS-Nummer |
68140-98-7 |
|---|---|
Molekularformel |
C23H43NO2 |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
[4-ethyl-2-[(E)-heptadec-8-enyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(4-2,20-25)21-26-22/h11-12,25H,3-10,13-21H2,1-2H3/b12-11+ |
InChI-Schlüssel |
FYWZXBFLSZJILE-VAWYXSNFSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(CC)CO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
Key on ui other cas no. |
68140-98-7 |
Physikalische Beschreibung |
Liquid |
Synonyme |
Alkaterge E, 2-Heptadecenyl-4-ethyl-2-oxazoline-4-methanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




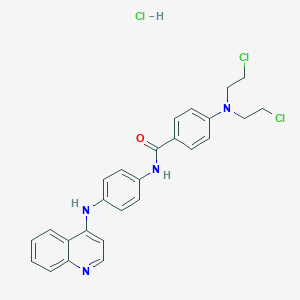
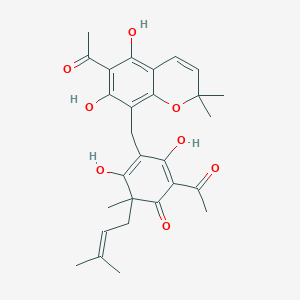
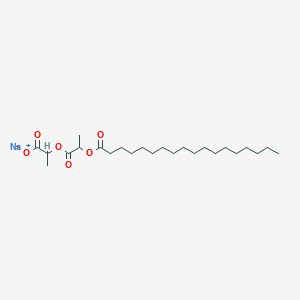
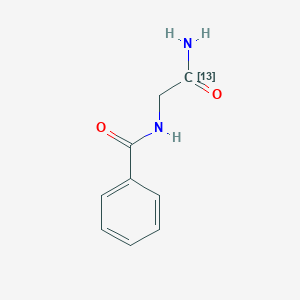
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

